Cerium(3+) trihydride

説明

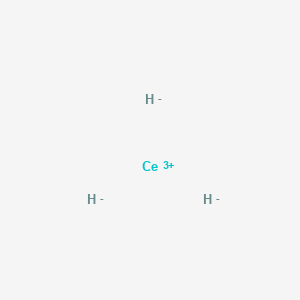

Cerium(3+) trihydride (CeH₃) is a rare-earth hydride characterized by its cerium ions in the +3 oxidation state bonded to hydrogen. It is often represented as CeH₂.₇₃ in non-stoichiometric forms, reflecting variable hydrogen content depending on synthesis conditions . CeH₃ exhibits unique catalytic properties in hydrogen storage systems, particularly when composited with cerium oxide (CeO₂). For example, CeH₂.₇₃/CeO₂ composites reduce the initial dehydrogenation temperature of Mg₂NiH₄ from 245°C to 180°C and lower activation energy by 30 kJ/mol, enhancing hydrogen release efficiency . Its microstructure, studied via SEM and TEM, reveals high interfacial density between CeH₃ and CeO₂, which facilitates hydrogen diffusion and catalytic activity .

準備方法

Synthetic Routes and Reaction Conditions: Cerium trihydride is typically synthesized by reacting cerium with hydrogen gas under high-pressure conditions. One common method involves using a laser-heated diamond anvil cell to achieve the necessary high-pressure environment. For instance, cerium and hydrogen are reacted above 33.0 gigapascals to form the β-CeH3 phase .

Industrial Production Methods: The precise control of compression pathways and high-pressure phases is crucial for producing cerium trihydride .

化学反応の分析

Types of Reactions: Cerium trihydride undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form cerium oxide and hydrogen gas. Additionally, cerium trihydride can participate in hydrogenation reactions due to its hydrogen content .

Common Reagents and Conditions:

Oxidation: Reacts with oxygen at elevated temperatures to form cerium oxide.

Reduction: Can be reduced by strong reducing agents to form elemental cerium and hydrogen gas.

Hydrogenation: Acts as a hydrogen donor in hydrogenation reactions.

Major Products:

Oxidation: Cerium oxide and hydrogen gas.

Reduction: Elemental cerium and hydrogen gas.

Hydrogenation: Various hydrogenated organic compounds depending on the substrate used.

科学的研究の応用

Electrochemical Energy Storage

Supercapacitors

Cerium(3+) trihydride has shown promising results in the field of electrochemical energy storage, particularly in supercapacitors. Recent studies have demonstrated that nanostructured forms of cerium compounds, including CeH, can achieve high specific capacitance values. For instance, a microwave-assisted synthesis method yielded urchin-like Ce(HCOO) structures with a specific capacitance of 132 F g at a current density of 1 A g . These structures facilitate efficient ion transport due to their mesoporous nature, making them suitable for high-performance supercapacitor applications.

Performance Metrics

The performance metrics of supercapacitors utilizing cerium compounds are noteworthy:

- Specific Energy : Up to 14.78 Wh kg

- Specific Power : As high as 15,168 W kg

- Cycle Stability : Retention of 81.3% of initial capacitance after 10,000 cycles at 3 A g .

Catalysis

Catalytic Properties

Cerium compounds, including CeH, are recognized for their catalytic capabilities, particularly in oxidation-reduction reactions. The redox behavior of cerium is crucial; Ce(III) can be oxidized to Ce(IV), which enhances catalytic activity. For example, cerium oxide nanoparticles (often containing both Ce(III) and Ce(IV)) have been extensively studied for their use in catalysis due to their ability to facilitate various chemical reactions .

Applications in Environmental Science

Cerium-based catalysts are being explored for environmental applications, such as:

- Pollutant degradation : Catalyzing the breakdown of harmful substances.

- Fuel cells : Serving as catalysts in hydrogen production and fuel cell reactions.

Materials Science

Nanostructured Materials

The synthesis of nanostructured cerium compounds has opened avenues for advanced materials with tailored properties. The unique structural characteristics of cerium trihydride allow for the development of materials with specific mechanical and thermal properties suitable for various industrial applications.

Stability Under Pressure

Recent research has identified a new cage-like phase of cerium trihydride that remains stable under high pressures (up to 67 GPa). This stability suggests potential uses in extreme environments or applications requiring robust materials .

Summary Table of Applications

| Application Area | Specific Use Case | Performance Metrics |

|---|---|---|

| Electrochemical Storage | Supercapacitors | Specific Energy: 14.78 Wh/kg |

| Specific Power: 15,168 W/kg | ||

| Cycle Stability: 81.3% retention | ||

| Catalysis | Environmental remediation | Effective in redox reactions |

| Fuel cells | Enhances hydrogen production | |

| Materials Science | High-pressure stability | Stable up to 67 GPa |

作用機序

The mechanism by which cerium trihydride exerts its effects is primarily related to its ability to release hydrogen gas upon decomposition. This property makes it valuable in hydrogenation reactions and hydrogen storage applications. The molecular targets and pathways involved include the interaction of cerium trihydride with various substrates to facilitate hydrogen transfer .

類似化合物との比較

Comparison with Other Cerium Hydrides

Cerium Polyhydrides (e.g., CeH₉)

CeH₉, a high-pressure polyhydride, adopts a clathrate-like structure with hydrogen arranged in atomic cages around cerium. While CeH₃ is utilized for hydrogen storage, CeH₉ is studied for its electronic properties, highlighting the versatility of cerium hydrides under varying conditions.

Cerium(4+) Hydrides

Cerium(4+) hydrides are less common due to the instability of Ce⁴⁺ in hydride systems. However, in intermetallic hydrides like CeRhSnHₓ, Ce transitions from intermediate valence (3+/4+) to stable trivalency (Ce³⁺) at higher hydrogen content (xH ≥ 1), driven by chemical bonding effects rather than volume expansion . This contrasts with CeH₃, where Ce³⁺ is the default state.

Comparison with Lanthanide Hydrides

Europium Hydrides (EuH₂/EuH₃)

Europium, like cerium, exhibits variable oxidation states (Eu²⁺/Eu³⁺). EuH₂ is highly insoluble (solubility constant <10⁻⁵), whereas CeH₃ compounds (e.g., CeCl₃, Ce(NO₃)₃) are more soluble, enabling broader applications in catalysis and medicine . For instance, Ce(III) nitrate reduces burn wound mortality by 50% compared to silver nitrate, leveraging its bacteriostatic properties .

Lanthanum Hydrides (LaHₓ)

LaH₁₀, another high-pressure hydride, shares superconducting properties with CeH₉ but requires even higher pressures (>150 GPa). Unlike CeH₃, LaHₓ lacks significant catalytic utility in hydrogen storage, emphasizing CeH₃’s dual role in materials science and energy applications .

Comparison with Transition Metal Hydrides

Zirconium and Thorium Hydrides

ZrH₂ and ThH₂, like CeH₃, absorb hydrogen exothermically. However, ZrH₂ is more thermally stable (decomposition >500°C), whereas CeH₃ composites dehydrogenate at lower temperatures (180–200°C) due to interfacial catalytic effects .

Magnesium Hydride (MgH₂)

MgH₂ is a benchmark hydrogen storage material but suffers from high desorption temperatures (300°C). Doping with CeH₃/CeO₂ composites reduces this to 180°C, demonstrating CeH₃’s superiority in modifying kinetic barriers .

Functional and Structural Data Tables

Table 1: Solubility Constants of Selected Ce(III) and Eu(III) Compounds

| Compound | Solubility Constant (20°C) | Reference |

|---|---|---|

| Ce(III) hydroxide | ~10⁻²⁰ | |

| Eu(III) hydroxide | 1.538 × 10⁻⁵ | |

| Ce(III) sulfate | >10⁻³ | |

| Eu(III) sulfate | 2.56 |

Table 2: Dehydrogenation Performance of Hydride Composites

| Material | Initial Dehydrogenation Temp. | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Pure Mg₂NiH₄ | 245°C | 120 | |

| Mg₂NiH₄ + CeH₃/CeO₂ | 180°C | 90 | |

| MgH₂ | 300°C | 160 | |

| MgH₂ + CeH₃/CeO₂ | 200°C | 110 |

生物活性

Cerium(3+) trihydride (CeH₃) is a compound of cerium that has garnered interest in various scientific fields, particularly in relation to its biological activity. This article explores the biological implications of CeH₃, including its antimicrobial properties, interaction with biological systems, and potential therapeutic applications.

Cerium is a rare earth element known for its diverse oxidation states, primarily +3 and +4. The trihydride form, CeH₃, is less commonly studied compared to cerium oxides and phosphates but offers unique properties due to its hydride nature. Understanding the biological activity of CeH₃ requires an exploration of its interactions at the cellular and molecular levels.

Antimicrobial Properties

Recent studies have indicated that cerium compounds, including CeH₃, exhibit significant antimicrobial activity. For instance, cerium oxide nanoparticles have shown moderate bactericidal effects against Escherichia coli and Bacillus subtilis due to their ability to generate reactive oxygen species (ROS) that damage bacterial membranes and DNA .

Table 1: Antimicrobial Activity of Cerium Compounds

| Compound | Microorganism | Activity Level |

|---|---|---|

| CeO₂ | E. coli | Moderate |

| CeO₂ | B. subtilis | Moderate |

| CeH₃ | Candida albicans | Significant |

The interaction between cerium compounds and fungal species like Candida albicans suggests that cerium can disrupt cell wall integrity, leading to irreversible damage and loss of enzymatic function .

The biological activity of CeH₃ is attributed to several mechanisms:

- Reactive Oxygen Species Generation : Cerium compounds can catalyze reactions that produce ROS, which are harmful to microbial cells.

- Calcium Channel Blockade : Cerium ions can interfere with calcium-dependent processes in cells by blocking calcium channels. This has implications for neurotransmission and muscle contraction .

- Binding to Biomolecules : Cerium ions can bind to proteins and other biomolecules, potentially altering their function. For example, they can substitute for calcium in certain enzymes, affecting metabolic pathways .

Toxicological Considerations

While cerium compounds show promise in various applications, their toxicity must be carefully evaluated. Studies have demonstrated that exposure to cerium oxide can impair cellular respiration in bacteria by disrupting electron transport chains . Furthermore, the effects on mammalian cells have been investigated, revealing that certain concentrations of cerium compounds may not exhibit significant cytotoxicity, but further research is necessary to establish safe exposure levels .

Table 2: Toxicological Findings on Cerium Compounds

| Study Type | Findings |

|---|---|

| In vitro (bacterial) | Impaired respiration observed |

| In vivo (mammalian) | No significant cytotoxicity at low concentrations |

| Long-term exposure | Potential accumulation effects noted |

Case Studies

Several case studies have highlighted the potential therapeutic applications of cerium compounds:

- Cardiovascular Health : Research indicates that cerium ions may play a role in mitigating oxidative stress related to cardiac diseases by acting as antioxidants .

- Neuroprotection : The ability of cerium ions to modulate calcium signaling pathways suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

- Wound Healing : Cerium's antimicrobial properties make it a candidate for developing wound dressings that prevent infection while promoting healing.

Q & A

Basic Research Questions

Q. What are the fundamental physical and chemical properties of cerium trihydride (CeH₃), and how do they influence experimental handling?

CeH₃ is a dark, amorphous powder with a molecular weight of 143.139 g/mol (CAS RN: 13864-02-3). It decomposes in water, necessitating inert-atmosphere handling (e.g., argon or nitrogen gloveboxes) for synthesis and characterization . Its pyrophoric nature, particularly in polycrystalline form, requires strict moisture and oxygen exclusion during storage and manipulation . Electrical resistivity studies reveal metallic conductivity in CeH₂.₇–₂.₈₅, transitioning to semiconducting behavior at higher hydrogen content (≈CeH₂.₈₅) due to hydrogen vacancy-induced donor states .

Q. What synthesis methods are effective for producing CeH₃, and what parameters govern its stability?

CeH₃ synthesis typically involves direct reaction of cerium metal with hydrogen gas under controlled pressure and temperature. High-pressure techniques (e.g., diamond anvil cells at 80–100 GPa) stabilize cerium hydrides like CeH₉, suggesting similar extreme conditions may be required for CeH₃ crystallization . Reactant purity (≥99.9%) and particle size (−325 mesh) are critical to minimize oxygen contamination, which introduces acceptor states and alters electronic properties .

Q. How can researchers mitigate challenges in characterizing CeH₃’s electronic structure?

The four-point probe technique in inert environments is recommended for resistivity measurements to avoid oxidation . X-ray photoelectron spectroscopy (XPS) must account for Ce³⁺/Ce⁴⁺ redox sensitivity; ultra-high vacuum (UHV) systems and minimized X-ray exposure reduce artifacts from valence shifts . For bandgap analysis, self-consistent computational methods (e.g., Korringa-Kohn-Rostoker) are preferred over non-self-consistent models to avoid overestimating energy gaps .

Advanced Research Questions

Q. How do hydrogen vacancies and oxygen impurities affect CeH₃’s electronic transport properties?

Hydrogen vacancies in CeH₃ act as electron donors (0.30 eV below the conduction band), inducing n-type semiconductivity. Oxygen impurities introduce acceptor states, creating a dual activation energy regime in resistivity curves. This can be modeled using defect chemistry principles and verified via Hall effect measurements or temperature-dependent resistivity studies . Computational simulations (e.g., density functional theory with exact-exchange functionals) can predict vacancy formation energies and impurity impacts .

Q. What computational approaches best model CeH₃’s electronic structure and stability under varying pressures?

Hybrid density functional theory (DFT) incorporating exact-exchange terms (e.g., B3LYP) improves accuracy in predicting thermochemical properties like atomization energies and phase stability . For high-pressure studies, plane-wave pseudopotential methods within the local density approximation (LDA) effectively simulate structural transitions, such as hexagonal-to-cubic phase changes observed in rare-earth trihydrides .

Q. How does CeH₃’s electronic behavior compare to other rare-earth trihydrides (e.g., LaH₃, YH₃)?

Unlike LaH₃, where charge transfer occurs only to tetrahedral hydrogen sites, CeH₃ exhibits minimal charge redistribution, leading to a smaller bandgap. Comparative studies using angle-resolved photoemission spectroscopy (ARPES) and DFT reveal that CeH₃’s semiconductivity arises from hydrogen vacancy disorder, whereas YH₃’s Peierls-like distortions stabilize semimetallic behavior .

Q. What experimental techniques resolve structural and electronic transitions in CeH₃ under high-pressure conditions?

High-pressure X-ray diffraction (HP-XRD) and neutron scattering can identify phase transitions (e.g., cubic to hexagonal) in CeH₃. Synchrotron-based XPS under pressure tracks valence changes, while resistivity measurements in diamond anvil cells correlate structural shifts with electronic properties . For metastable phases, rapid quenching techniques preserve high-pressure states for ambient-condition analysis .

Q. Methodological Considerations

- Handling : Use inert-atmosphere gloveboxes (O₂/H₂O < 0.1 ppm) for synthesis and characterization .

- Computational Modeling : Validate DFT results with experimental bandgap data to address self-interaction errors in Ce 4f orbitals .

- Defect Analysis : Combine positron annihilation spectroscopy and electron paramagnetic resonance (EPR) to quantify hydrogen vacancies and oxygen impurities .

特性

IUPAC Name |

cerium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYEXWPOVBKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611778 | |

| Record name | Cerium(3+) trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.140 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12643-00-4 | |

| Record name | Cerium(3+) trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。